2-(Methylamino)phenol hydrochloride

Description

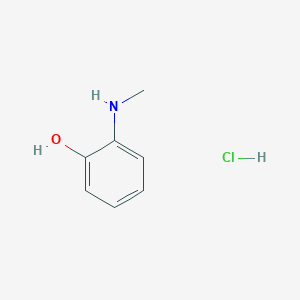

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNO |

|---|---|

Molecular Weight |

159.61 g/mol |

IUPAC Name |

2-(methylamino)phenol;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h2-5,8-9H,1H3;1H |

InChI Key |

GXOAQMMUABIVCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1O.Cl |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. scispace.comstackexchange.com The process involves systematically adjusting the positions of the atoms to find the configuration with the lowest possible electronic energy. youtube.comyoutube.com Functionals such as B3LYP, combined with basis sets like 6-31G** or 6-311++G(d,p), are commonly employed to balance computational cost and accuracy for organic molecules. scispace.comresearchgate.netnih.gov

For 2-(Methylamino)phenol (B3029285), a DFT optimization would start with an initial guess of its structure and iteratively solve for the electron density and forces on each atom until a stable state (a minimum on the potential energy surface) is reached. stackexchange.com This calculation yields key electronic properties and geometric parameters. The presence of the hydrochloride would mean modeling the protonated amine group (-NH2CH3+). The resulting optimized structure would reveal precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Table 1: Predicted Geometric and Electronic Parameters for 2-(Methylamino)phenol from DFT Calculations

This interactive table outlines the typical parameters obtained from a DFT geometry optimization and electronic structure calculation. The values are illustrative, based on known data for related structures like aniline (B41778) and phenol (B47542).

| Parameter | Description | Predicted Outcome for 2-(Methylamino)phenol |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-O bond will be shorter than in aliphatic alcohols due to resonance. C-N bond will be shorter than in aliphatic amines. Aromatic C-C bonds will be of intermediate length (~1.39 Å). libretexts.org |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | The C-O-H angle will be around 109°. The C-N-C angle will be approximately 112-120°. Ring C-C-C angles will be close to 120°. researchgate.net |

| Dihedral Angles (°) | The angle between two planes defined by sets of three atoms. | Defines the orientation of the -OH and -NHCH3 groups relative to the benzene (B151609) ring. The ring itself is expected to be planar. |

| Dipole Moment (D) | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | A significant dipole moment is expected due to the polar -OH and protonated -NHCH3+ groups. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, ground state. | A specific negative value that represents the stability of the molecule. It is used to compare the relative stability of isomers or conformers. youtube.com |

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic and basic character. nih.gov The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilic and acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A small gap suggests that the molecule can be easily excited, indicating higher polarizability and greater chemical reactivity. nih.gov

For 2-(Methylamino)phenol, the electron-donating hydroxyl (-OH) and methylamino (-NHCH3) groups enrich the aromatic ring with electron density. youtube.com Therefore, the HOMO is expected to be a π-orbital with significant contributions from the phenyl ring and the lone pairs on the oxygen and nitrogen atoms. The LUMO is anticipated to be a π* (antibonding) orbital distributed over the aromatic ring. libretexts.orgsci-culture.com

Table 2: Frontier Molecular Orbital (FMO) Analysis of 2-(Methylamino)phenol

This table details the expected characteristics of the frontier orbitals and their implications for the reactivity of 2-(Methylamino)phenol.

| Orbital/Parameter | Description | Predicted Characteristics and Implications |

| HOMO | Highest Occupied Molecular Orbital. Region of electron-donating capability (nucleophilicity). | Localized primarily on the π-system of the benzene ring, with high electron density around the oxygen and nitrogen atoms. This indicates that reactions with electrophiles will likely occur at the ring (ortho/para to the substituents) or at the N/O atoms. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. Region of electron-accepting capability (electrophilicity). | Expected to be a π* antibonding orbital of the aromatic ring. It is the target for incoming electrons from a nucleophile. sci-culture.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. An indicator of kinetic stability and chemical reactivity. | A relatively small energy gap is expected due to the presence of electron-donating groups, suggesting higher reactivity compared to unsubstituted benzene. nih.gov |

| Reactivity | The tendency of the molecule to undergo chemical reactions. | The high energy of the HOMO makes the molecule a good electron donor, susceptible to attack by electrophiles (e.g., in nitration, halogenation). youtube.com |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential projected onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. ucalgary.ca The MEP map uses a color scale to indicate charge distribution:

Red/Yellow: Regions of negative potential (high electron density), attractive to electrophiles.

Blue: Regions of positive potential (low electron density/electron-poor), attractive to nucleophiles.

Green: Regions of neutral potential.

In 2-(Methylamino)phenol, the lone pairs of electrons on the phenolic oxygen and the amine nitrogen create regions of high electron density. ucalgary.ca Consequently, these areas, along with the ortho and para positions of the aromatic ring, are expected to be colored red or yellow on an MEP map, marking them as the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient and would appear blue, indicating its susceptibility to attack by nucleophiles or bases. ucalgary.ca

Table 3: Predicted Molecular Electrostatic Potential (MEP) Reactive Sites

This table summarizes the predicted reactive sites on 2-(Methylamino)phenol based on MEP analysis.

| Molecular Region | Predicted MEP Color | Type of Attack Favored |

| Phenolic Oxygen Atom | Red | Electrophilic Attack |

| Amine Nitrogen Atom | Red/Yellow | Electrophilic Attack |

| Aromatic Ring (Ortho/Para positions) | Yellow/Green | Electrophilic Attack |

| Hydroxyl Hydrogen Atom | Blue | Nucleophilic Attack / Deprotonation |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves identifying stable intermediates and the high-energy transition states that separate them.

By modeling a reaction step-by-step, computational methods can predict the structures of transient species, such as reaction intermediates and transition states. mdpi.com For a given reaction, like the electrophilic aromatic substitution of 2-(Methylamino)phenol, calculations can determine the energy barriers (activation energies) associated with each potential pathway. youtube.com

Given that both the -OH and -NHCH3 groups are activating and ortho-, para-directing, a key question is which of the available positions on the ring is most susceptible to substitution. youtube.com Computational modeling can resolve this by calculating the activation energy for electrophilic attack at each possible site. The path with the lowest energy barrier corresponds to the major product. The intermediate in such a reaction, an arenium ion (or Wheland intermediate), can also be structurally and energetically characterized. quora.com

The solvent in which a reaction is conducted can dramatically alter its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org Computational models can account for these interactions, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included.

The influence of a solvent is often guided by its properties:

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding. They excel at stabilizing charged species like ions and polar transition states. wikipedia.orgresearchgate.net For reactions involving 2-(Methylamino)phenol hydrochloride, a polar protic solvent would strongly solvate the protonated amine and could facilitate reactions that proceed through charged intermediates (e.g., phenolate (B1203915) formation or S_N1-type pathways).

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They can stabilize charged species but are less effective at solvating anions compared to protic solvents.

Nonpolar Solvents (e.g., hexane, toluene): These solvents interact weakly with polar or charged molecules and generally slow down reactions that involve the formation of charge in the transition state.

For this compound, a polar substance, its reactivity would be highly dependent on the solvent choice. A polar solvent would be required for dissolution, and its protic or aprotic nature would then modulate the energy barriers of potential reaction pathways. quora.comacs.org For instance, the deprotonation of the phenol to form the more nucleophilic phenolate would be favored in a basic, polar medium.

Table 4: Expected Influence of Solvent Type on Reactions

| Solvent Type | Key Property | Expected Effect on Reactions of 2-(Methylamino)phenol |

| Polar Protic | Hydrogen-bond donating | Stabilizes charged intermediates and transition states, accelerating reactions where charge develops (e.g., S_N1). May slow reactions by solvating strong nucleophiles. wikipedia.org |

| Polar Aprotic | High dipole moment | Solvates cations well but anions poorly, which can enhance the reactivity of anionic nucleophiles. |

| Nonpolar | Low dielectric constant | Generally disfavors reactions involving charged species. Favors reactions proceeding through neutral transition states (e.g., radical mechanisms). |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), have become standard practice for the prediction of spectroscopic properties of organic molecules. nih.govnih.govresearchgate.net These calculations can provide valuable information about the relationship between the molecular structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. nih.gov For this compound, theoretical predictions would be benchmarked against experimental data to validate the computational model. The protonated amine and the phenolic proton would be of particular interest, as their chemical shifts are sensitive to the electronic environment and hydrogen bonding.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar phenolic compounds, is presented below. nih.govnih.gov The actual values would be obtained from DFT calculations, often using a functional like B3LYP with a suitable basis set.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | 150-155 |

| C2-NH₂CH₃⁺ | - | 125-130 |

| C3 | 6.8-7.0 | 115-120 |

| C4 | 7.1-7.3 | 120-125 |

| C5 | 6.7-6.9 | 118-122 |

| C6 | 7.0-7.2 | 128-132 |

| N-CH₃ | 2.8-3.2 | 30-35 |

| OH | 9.0-10.0 | - |

Note: These are hypothetical ranges based on typical values for similar structures and would require specific computational results for confirmation.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. DFT calculations can predict these frequencies with a good degree of accuracy, although scaling factors are often applied to better match experimental data. nih.gov For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, which are influenced by hydrogen bonding, as well as the C-N, C-O, and aromatic C-C stretching vibrations.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3400 |

| N-H stretch (asymmetric) | 3000-3200 |

| N-H stretch (symmetric) | 2800-3000 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2900-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

Note: These are hypothetical ranges and would be refined by specific computational analysis.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). nih.govijsrst.com These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated transition energies and oscillator strengths can be correlated with the absorption maxima (λ_max) observed in experimental UV-Vis spectra. For this compound, the electronic transitions are expected to be of π → π* and n → π* character, originating from the phenyl ring and the heteroatoms.

Ligand-Metal Interaction Modeling in Coordination Complexes

2-(Methylamino)phenol is a bidentate ligand, capable of coordinating to metal ions through the phenolic oxygen and the amino nitrogen. The hydrochloride salt would first need to be deprotonated to act as a ligand. Computational modeling plays a crucial role in understanding the structure, bonding, and properties of the resulting metal complexes. rsc.org

DFT is extensively used to optimize the geometry of these coordination complexes and to analyze the nature of the metal-ligand bonds. nih.gov The calculations can predict bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, octahedral), which can be compared with experimental data from X-ray crystallography. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of the donor-acceptor interactions between the ligand and the metal center. nih.gov This can provide quantitative insights into the strength and character of the coordinate bonds.

Furthermore, computational models can predict the spectroscopic and electronic properties of the metal complexes. For instance, TD-DFT can be used to simulate the UV-Vis spectra of the complexes, helping to assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. rsc.orgmdpi.com

The study of such complexes is relevant for applications in catalysis, materials science, and bioinorganic chemistry. nih.govacs.orgmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylamino)phenol |

| 2,4,6-tris(dimethylaminomethyl) phenol |

| p-Aminophenol hydrochloride |

| Copper chloride |

| Triethylamine |

| 2-Naphthylamine |

| Methyl 6-amino-2-naphthoate |

| Formalin |

| Paraformaldehyde |

| Methanediol |

| Amodiaquine |

| Eugenol |

| Salen |

| 8-Hydroxyquinoline |

| Cisplatin |

| Gentamycin |

Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules, including 2-(Methylamino)phenol (B3029285) hydrochloride. It provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the compound's identity and assessing its purity. The proton (¹H) NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The carbon-13 (¹³C) NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

For 2-(Methylamino)phenol hydrochloride, the spectra would be interpreted as follows. In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methyl protons on the nitrogen atom would produce a singlet, while the N-H and O-H protons would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The presence of the hydrochloride salt would influence the chemical shifts, particularly for the protons on or near the protonated amine (N⁺-H₂).

The ¹³C NMR spectrum for the free base, 2-(Methylamino)phenol, shows distinct signals for each of the seven carbon atoms. spectrabase.comnih.gov The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and methylamino (-NHCH₃) groups. The carbon atom attached to the oxygen (C-O) is the most deshielded among the aromatic carbons, appearing at a higher chemical shift. In the hydrochloride salt, protonation of the amino group would lead to a downfield shift for the adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values. Actual shifts can vary based on solvent and concentration.)

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CH₃ | ~3.0 (s, 3H) | ~30-35 |

| Aromatic C-H (4 protons) | 6.7-7.4 (m, 4H) | 110-130 |

| Aromatic C-N | - | 140-145 |

| Aromatic C-O | - | 150-155 |

| -N⁺H₂- | Broad, variable | - |

| -OH | Broad, variable | - |

s = singlet, m = multiplet

Two-dimensional (2D) NMR experiments are employed to establish the precise connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign each aromatic proton signal to its corresponding carbon signal and link the methyl proton signal to the methyl carbon.

Correlation from the methyl protons (-CH₃) to the aromatic carbon attached to the nitrogen (C-N).

Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the analysis is performed on the protonated cation of the free base, [C₇H₉NO + H]⁺, which has the formula C₇H₁₀NO⁺. The theoretical exact mass of this cation can be calculated and compared to the experimental value. A close match (typically within 5 ppm) confirms the molecular formula. The free base, 2-(Methylamino)phenol, has a molecular formula of C₇H₉NO and an exact mass of approximately 123.0684 g/mol . spectrabase.comnih.govspectrabase.com

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides structural information that complements NMR data. For phenols and amines, common fragmentation pathways include alpha-cleavage and the loss of small neutral molecules. youtube.comlibretexts.org

For the 2-(Methylamino)phenol cation, the molecular ion peak would be observed at m/z 123 (for the free base). Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of a hydrogen radical from the carbon adjacent to the nitrogen atom.

Loss of methyl group: Cleavage of the N-CH₃ bond.

Loss of CO: A characteristic fragmentation for phenols, leading to a stable cyclopentadienyl (B1206354) cation derivative.

Table 2: Predicted Mass Spectrometry Fragments for 2-(Methylamino)phenol

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 123 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 122 | [M-H]⁺ | Alpha-cleavage at the N-H bond |

| 108 | [M-CH₃]⁺ | Loss of the methyl group |

| 94 | [M-CO-H]⁺ | Loss of carbon monoxide followed by H loss |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic absorption frequency. For this compound, the IR spectrum would display distinct peaks confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretch, broad | 3200-3600 |

| N⁺-H₂ (Ammonium salt) | Stretch, broad | 2800-3200 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic, -CH₃) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O (Phenol) | Stretch | 1200-1260 |

| C-N (Amine) | Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Aromatic compounds like 2-(Methylamino)phenol have characteristic absorptions due to π → π* transitions in the benzene ring. The spectrum of 2-aminophenol, a similar compound, shows absorption maxima that are influenced by the solvent. researchgate.net For this compound, one would expect to see strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to the phenolic chromophore.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Phenolic Hydroxyl | O-H | 3200-3600 (Broad) | Stretching |

| Secondary Amine Salt | N-H⁺ | 2200-3000 (Broad) | Stretching |

| Aromatic | C-H | 3000-3100 | Stretching |

| Aliphatic (Methyl) | C-H | 2850-2960 | Stretching |

| Aromatic Ring | C=C | 1450-1600 | Stretching |

| Amine | C-N | 1080-1360 | Stretching |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the solid-state environment of the hydrochloride salt.

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for quantitative analysis. The aromatic phenol (B47542) ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV light. The hydroxyl (-OH) and methylamino (-NHCH₃) groups act as auxochromes, which modify the absorption characteristics of the chromophore.

The spectrum is expected to show absorptions resulting from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The position of the maximum absorbance (λmax) can be influenced by the solvent used. researchgate.net For instance, a related compound, 2-(Methylamino)propiophenone hydrochloride, exhibits a UV peak at 247.5 nm when dissolved in methanol (B129727). sigmaaldrich.com This technique is also instrumental in quantitative analysis by applying the Beer-Lambert law, which relates absorbance to concentration.

Table 2: Expected UV-Visible Absorption Data for this compound

| Transition Type | Chromophore/Auxochrome | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~200-280 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a detailed model of its molecular structure can be constructed.

This technique elucidates critical structural information, including:

Bond Lengths and Angles: Precise measurements of the distances and angles between all atoms in the molecule.

Molecular Conformation: The spatial orientation of the methylamino side chain relative to the phenol ring.

Crystal Packing: How individual molecules are arranged within the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the phenolic hydroxyl group, the protonated amine, and the chloride counter-ion, which are crucial in stabilizing the crystal structure.

Studies on similar phenolic structures, such as certain Schiff bases, have successfully used this method to confirm their geometry and coordination in the solid state. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity and identifying any byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile, thermally sensitive compounds. A reverse-phase HPLC method is typically employed for polar aromatic compounds like this compound.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol containing an acid like formic or phosphoric acid, is used to elute the compound. sielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the main peak corresponds to the purity of the compound.

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1, 3-5 µm particle size | sielc.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | sielc.comnih.gov |

| Elution | Gradient or Isocratic | nih.gov |

| Flow Rate | 0.5-1.0 mL/min | nih.gov |

| Detection | UV at λmax (e.g., ~270-280 nm) |

| Column Temp. | 25-40 °C | ulisboa.pt |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Byproduct Analysis

For the identification of synthesis byproducts, which are often present at very low levels, the coupling of chromatography with mass spectrometry provides unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. nih.gov For polar compounds like 2-(Methylamino)phenol, derivatization is often required to increase volatility and improve peak shape. nih.gov Following separation, the mass spectrometer fragments the molecules and detects the resulting ions based on their mass-to-charge ratio. The fragmentation pattern is unique to a specific compound, allowing for its structural elucidation. The mass spectrum for 2-(Methylamino)phenol is available in spectral databases. spectrabase.comspectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for this analysis as it handles polar and non-volatile compounds directly, eliminating the need for derivatization. nih.gov The HPLC system separates the sample, and the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that keeps the molecule intact, usually by protonating it to form the [M+H]⁺ ion.

For highly sensitive and selective analysis of byproducts, tandem mass spectrometry (MS/MS) is used. nih.gov In this mode, the [M+H]⁺ precursor ion of a suspected impurity is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for the confident identification and quantification of trace-level impurities. nih.govnih.govdphen1.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylamino)phenol |

| 2-(Methylamino)propiophenone hydrochloride |

| 2-aminophenol |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Phosphoric Acid |

| 2-((phenylimino)methyl)phenol |

| 2-methylbutane |

| 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol |

| 2-chlorophenol |

| 2-nitrophenol |

| Salicylaldehyde |

| Aniline (B41778) |

| Sodium borohydride |

| 2-((phenylamino)methyl)phenol |

| 3,4-methylenedioxy-N-methylamphetamine (MDMA) |

| p-methoxyamphetamine (PMA) |

| Bisphenol A |

Future Research Perspectives

Development of Novel Synthetic Applications as a Versatile Building Block

The bifunctional nature of 2-(Methylamino)phenol (B3029285) hydrochloride, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group in an ortho configuration, establishes it as a highly promising scaffold for novel synthetic applications. Future research will likely concentrate on leveraging this reactivity to construct complex molecular architectures, particularly in the realm of heterocyclic chemistry. The synthesis of new heterocyclic compounds is a cornerstone of drug discovery and materials science. mdpi.com The inherent arrangement of reactive sites within 2-(methylamino)phenol is ideal for intramolecular cyclization reactions to afford substituted benzoxazines, benzoxazoles, and other fused ring systems that are prevalent in biologically active molecules.

A further avenue of exploration is the use of this compound in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to molecular diversity. Future work could see 2-(methylamino)phenol hydrochloride used as a key component in MCRs to generate libraries of novel compounds for high-throughput screening. Enaminones, which share some reactive principles with aminophenols, have been shown to be versatile reagents for creating a wide array of heterocyclic systems. dntb.gov.uaresearchgate.net This precedent suggests a fertile ground for developing similar methodologies with 2-(methylamino)phenol.

| Potential Heterocyclic System | Synthetic Approach | Significance |

| Benzoxazines | Condensation with aldehydes/ketones | Building blocks for polymers, bioactive molecules |

| Benzoxazoles | Oxidative cyclization | Core structure in pharmaceuticals, fluorescent dyes |

| Spiro-pyrrolidines | Multicomponent cascade reactions | Access to 3D molecular complexity for drug design |

| Fused Polycyclics | Tandem cyclization strategies | Development of novel functional materials |

Exploration of Advanced Catalytic Systems Derived from 2-(Methylamino)phenol Ligands

The field of catalysis is set to benefit significantly from ligands derived from 2-(methylamino)phenol. The N,O-bidentate chelation capability allows for the formation of stable complexes with a wide range of transition metals. derpharmachemica.com A major future direction is the design of advanced catalytic systems for asymmetric synthesis. By introducing chirality either on the ligand backbone or through the use of chiral co-ligands, new catalysts can be developed to control the stereochemical outcome of reactions, a critical requirement in the synthesis of pharmaceuticals.

Furthermore, the electronic properties of the aminophenol ligand can be finely tuned. The ligand can exist in different redox states, from the dianionic amidophenolate to a neutral iminoquinone, making it a "non-innocent" ligand that can actively participate in catalytic redox cycles. derpharmachemica.com This behavior is crucial for developing catalysts for challenging transformations, such as small molecule activation and oxidation-reduction reactions. researchgate.net Research into immobilizing these catalytic complexes on solid supports like polymers or silica (B1680970) will also be critical for developing sustainable and recyclable catalytic processes. The development of complementary copper- and palladium-based systems for the selective N- or O-arylation of aminophenols demonstrates the potential for creating highly specific catalysts. nih.govmit.edu

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., C-N, C-O) | High efficiency and functional group tolerance. nih.gov |

| Copper (Cu) | Ullmann coupling, Arylation reactions | Orthogonal reactivity to Palladium systems. mit.edu |

| Iron (Fe) | Biomimetic oxidation, C-C bond cleavage | Mimics activity of enzymes like o-aminophenol dioxygenases. nih.gov |

| Vanadium (V) | Catalytic oxidation | Mimics phenoxazinone synthase activity. rsc.org |

Integration with Advanced Materials Science for Functional Chemical Systems

The integration of 2-(methylamino)phenol and its derivatives into advanced materials is a promising frontier. One key area is the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org By linking metal ions or clusters with the organic 2-(methylamino)phenol ligand, it is possible to construct one-, two-, or three-dimensional materials with tailored properties. mdpi.com These materials could be designed to have specific porosities for gas storage and separation, or to exhibit catalytic activity derived from the metal nodes and/or the functional ligand. The self-assembly of metal ions and polyphenol ligands is a straightforward and often environmentally friendly process for creating such functional materials. mdpi.com

Another exciting application is in the development of chemosensors. The aminophenol scaffold can be functionalized to create molecules that selectively bind to specific ions or molecules. nih.gov This binding event can be designed to trigger a measurable optical response, such as a change in color or fluorescence, enabling the sensitive detection of environmental pollutants or biological analytes. Research has shown that Schiff bases derived from aminophenols can act as effective chemosensors. nih.gov

| Material Type | Prospective Application | Underlying Principle |

| Coordination Polymers | Gas storage, Heterogeneous catalysis | Ordered porous structures from metal-ligand assembly. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Selective separation, Drug delivery | Tunable pore size and chemical functionality. |

| Functionalized Polymers | Ion-exchange resins, Smart materials | Incorporation of the chelating N,O-moiety into a polymer backbone. |

| Chemosensors | Environmental monitoring, Medical diagnostics | Selective binding to an analyte triggers an optical or electronic signal. nih.gov |

Deeper Mechanistic Understanding through In Situ Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research will heavily rely on in situ spectroscopic techniques to probe reactions involving 2-(methylamino)phenol in real-time. For example, in situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the transformation of functional groups during a reaction, as has been demonstrated for the acylation of p-aminophenol. uctm.edu This allows for the identification of transient intermediates and the determination of reaction kinetics.

For metal-catalyzed reactions, a suite of advanced spectroscopic methods can provide deep electronic and structural insights. Techniques such as Mössbauer, magnetic circular dichroism, and resonance Raman spectroscopy have been used to elucidate the electronic structure of iron complexes with aminophenolate-type ligands, which is crucial for understanding their catalytic cycles. nih.govnih.gov Similarly, ¹H NMR spectroscopy is a powerful tool for studying host-guest interactions and confirming reaction progress in solution. researchgate.net Combining these experimental observations with computational data will be key to building comprehensive mechanistic models.

| Spectroscopic Technique | Information Gained | Relevance |

| In Situ FTIR/Raman | Real-time functional group transformation, reaction kinetics | Identifying reactive intermediates and optimizing reaction conditions. uctm.edunih.gov |

| In Situ NMR | Structural elucidation of intermediates in solution | Tracking the progress of homogeneous reactions. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal centers | Understanding the role of the metal in catalytic cycles. |

| Mössbauer Spectroscopy | Electronic state of specific nuclei (e.g., Iron) | Probing the electronic structure of metallo-catalysts. nih.govnih.gov |

Computational Design and Prediction for Targeted Chemical Reactivity and Selectivity

Computational chemistry is an indispensable tool for accelerating research and development. Density Functional Theory (DFT) calculations are poised to play a major role in predicting the properties of systems based on 2-(methylamino)phenol. DFT can be used to model the electronic structure of ligands and their metal complexes, rationalize redox behavior, and calculate reaction pathways and energy barriers. rsc.orgnih.gov Such calculations can help explain experimental observations and, more importantly, predict the most promising candidates for novel catalysts or materials before committing to extensive laboratory synthesis. researchgate.net

Molecular Dynamics (MD) simulations offer a complementary approach by providing insight into the dynamic behavior of these systems over time. nih.gov MD can be used to model the conformational changes of a ligand, the stability of a catalyst-substrate complex, or the diffusion of molecules within a coordination polymer. mdpi.com For instance, MD simulations can help assess the thermodynamic stability of complex structures, providing a way to predict the most likely functional forms. utrgv.edu The use of automated tools to generate force fields for these simulations will further enhance the accessibility and speed of these predictive methods. uq.edu.au

| Computational Method | Predictive Capability | Application Area |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic properties | Catalyst design, mechanistic investigation. rsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, binding stability, transport properties | Materials science, supramolecular chemistry. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Guiding synthesis for drug discovery. |

| Ab Initio Calculations | High-accuracy energy and property prediction | Benchmarking and validating faster computational methods. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.